5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a type of nitrogen heterocyclic compound. It is mainly used as a pharmaceutical intermediate, and can be used to synthesize biomacromolecules and biohormones . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
The synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has also been described .
The molecular structure of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold . This structure has been used in the design and synthesis of various derivatives, particularly in the development of tyrosine kinase inhibitors .
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an important intermediate used in organic synthesis . It has been used in the preparation of various compounds, including tyrosine kinase inhibitors .
The molecular formula of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H3BrClN3, and its molecular weight is 232.46 g/mol . It has a melting point of 221-225°C and a predicted boiling point of 221.0±50.0 °C . It is slightly soluble in water .
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 232.47 g/mol. This compound is recognized for its structural features, including bromine and chlorine substituents at the 5 and 4 positions, respectively. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase inhibitor .
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine falls under the category of pyrrolopyrimidines, which are known for their diverse biological activities. Its classification is critical for understanding its reactivity and applications in organic synthesis and medicinal chemistry.
The synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves electrophilic substitution reactions. A common method includes the bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using brominating agents such as N-bromosuccinimide or other bromine sources in suitable solvents like dichloromethane.
The molecular structure of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine features a fused pyrrole and pyrimidine ring system with halogen substituents. This unique structural arrangement contributes to its chemical reactivity and biological activity.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine participates in several types of chemical reactions:
The mechanism of action for 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a Janus kinase inhibitor. It interacts with the JAK-STAT signaling pathway which is crucial for various cellular processes.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine finds applications primarily in medicinal chemistry:
This compound's unique properties and versatile reactivity make it a valuable asset in both academic research and industrial applications within the pharmaceutical sector .
The pyrrolo[2,3-d]pyrimidine framework serves as a synthetically tractable platform for designing kinase inhibitors, epigenetic modulators, and antiproliferative agents. Unlike natural purines, the absence of N-7 eliminates one potential metal coordination site while enhancing electron density at adjacent positions, facilitating unique target interactions. This molecular architecture permits substitutions at C-2, C-4, C-5, and C-6 positions, enabling three-dimensional diversity that is exploited in numerous clinical candidates. The scaffold's planar geometry facilitates DNA/RNA minor groove binding, while its hydrogen bonding capability (donor: N-H at position 7; acceptors: N at positions 1, 3, 6) mimics adenosine/guanosine recognition patterns [7] [8]. This dual functionality underpins its application across antiviral, anticancer, and anti-inflammatory therapeutic domains.
Halogenation represents a critical strategy in molecular optimization, with bromine and chlorine serving distinct roles in bioactive compounds. Bromine's polarizability enhances π-stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe in ATP sites), while its size contributes to van der Waals contacts that improve binding affinity. Chlorine, with its higher electronegativity, induces electron withdrawal that modulates pKa values and improves metabolic stability. The C-5 bromine in pyrrolo[2,3-d]pyrimidines activates the position toward palladium-catalyzed cross-coupling reactions (Suzuki, Stille), enabling rapid diversification. Simultaneously, the C-4 chlorine serves as a leaving group for nucleophilic displacement by amines or alkoxides, creating dual orthogonal reactivity that facilitates parallel synthesis approaches [3] [8]. This strategic halogen placement creates a versatile chemical linchpin for constructing targeted libraries.
Table 1: Key Physicochemical Properties of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₃BrClN₃ | Elemental Analysis |
Molecular Weight | 232.47 g/mol | Mass Spectrometry |
Melting Point | 221-225°C | Differential Scanning Calorimetry |
SMILES | ClC1=C2C(NC=C2Br)=NC=N1 | Canonical Representation |
XLogP3 | 2.3 | Computational Prediction |
Hydrogen Bond Donor Count | 1 (N-H position) | Spectroscopic Analysis |
Hydrogen Bond Acceptor Count | 3 (Ring nitrogens) | Molecular Modeling |
The development of 7-deazapurine analogues originated in the 1970s with tubercidin derivatives, where the bridgehead nitrogen replacement with C-H enhanced metabolic stability against deaminases. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine emerged as a key synthetic intermediate in the 1990s, enabling access to kinase inhibitors like Janus kinase (JAK) antagonists through sequential functionalization. Early synthetic routes suffered from low yields and regioselectivity issues until optimized halogenation protocols using N-bromosuccinimide (NBS) in dimethylformamide were established, achieving >95% yields by precise temperature control and stoichiometry [3]. The compound's utility expanded with the advent of combinatorial chemistry, where its orthogonal reactivity enabled parallel synthesis of screening libraries targeting diverse ATP-binding proteins. Contemporary applications include fluorescent nucleoside analogs for DNA sequencing and allosteric modulators of phosphodiesterases, demonstrating the scaffold's enduring value.
Table 2: Evolution of Synthetic Methodologies for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Synthetic Approach | Conditions | Yield | Advantages |
---|---|---|---|
NBS in Chloroform (1995) | Reflux, 2.5 hours | 79% | Simplified workup |
NBS in DMF (2005) | 0°C to RT, 12 hours | 94.6% | Higher regioselectivity |
Solid-State Halogenation (2010) | Microwave, 30 minutes | 91.5% | Reduced solvent consumption |
Flow Chemistry (2018) | Continuous reactor, 150°C | 86% | Scalability |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7